4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS No.: 1152966-35-2
Cat. No.: VC3357522
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152966-35-2 |
|---|---|
| Molecular Formula | C13H14N2O4 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 4-(2-methoxyethoxy)-1-phenylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H14N2O4/c1-18-7-8-19-11-9-15(14-12(11)13(16)17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) |
| Standard InChI Key | NBDCACPEPGHRRW-UHFFFAOYSA-N |
| SMILES | COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Chemical Identification
4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative identified by its CAS number 1152966-35-2. It belongs to the broader class of heterocyclic compounds containing the pyrazole ring system, which is a five-membered ring with two adjacent nitrogen atoms. This particular compound features several functional groups that contribute to its chemical identity and potential reactivity profiles.
The compound is registered in various chemical databases, including PubChem where it is assigned the compound identifier 43246410. This registration facilitates its identification and tracking in chemical research and literature. The compound's unique structural features distinguish it from other pyrazole derivatives and contribute to its specific chemical and potential biological properties.
Structural Characteristics
The molecular structure of 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid consists of a central pyrazole core with three key substituents:
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A carboxylic acid group (-COOH) at the 3-position
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A 2-methoxyethoxy group (-OCH2CH2OCH3) at the 4-position
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A phenyl ring attached to the nitrogen at position 1
This arrangement of functional groups creates a molecule with distinct regions of polarity and lipophilicity. The carboxylic acid moiety provides an acidic site and hydrogen-bonding capability, while the 2-methoxyethoxy group adds polarity and potential for additional hydrogen bonding interactions. The phenyl substituent contributes aromatic character and potential for π-π interactions with biological targets.
Structural Representation
Several notations are used to represent the structure of 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid:
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SMILES Notation: COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2
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Canonical SMILES: COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2
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Standard InChI: InChI=1S/C13H14N2O4/c1-18-7-8-19-11-9-15(14-12(11)13(16)17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17)
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Standard InChIKey: NBDCACPEPGHRRW-UHFFFAOYSA-N
These notations provide standardized ways to represent the molecular structure, enabling computational analysis and database searching.
Physical and Chemical Properties
Physical Properties
The physical properties of 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid are important for understanding its behavior in various environments and applications. While specific experimental data for this compound is limited in the available literature, some properties can be inferred based on its structure and comparison with similar pyrazole derivatives:
| Property | Value | Source/Note |
|---|---|---|
| Molecular Weight | 262.26 g/mol | Calculated from molecular formula |
| Physical State | Solid | Typical for similar carboxylic acids |
| Color | White to off-white | Common for pyrazole carboxylic acids |
| Solubility | Likely soluble in DMSO, methanol; limited water solubility | Based on similar pyrazole carboxylic acids |
| Melting Point | Not specifically reported | - |
The compound contains both polar functional groups (carboxylic acid, ether linkages) and a nonpolar phenyl ring, suggesting it would have moderate solubility in polar organic solvents but limited solubility in highly polar or nonpolar solvents.
Chemical Properties
The chemical properties of 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid are largely determined by its functional groups:
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Acidity: The carboxylic acid group at the 3-position is likely to exhibit typical acidic behavior with a pKa value estimated to be in the range of 3-5, based on comparable pyrazole carboxylic acids.
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Hydrogen Bonding: The compound contains several hydrogen bond acceptors (carboxyl oxygen atoms, ether oxygen atoms, pyrazole nitrogen) and one hydrogen bond donor (carboxylic acid hydrogen), making it capable of forming multiple hydrogen bonding interactions.
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Reactivity: The carboxylic acid group can participate in typical carboxylic acid reactions including esterification, amide formation, and salt formation with bases.
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Stability: The pyrazole ring system generally exhibits good thermal and chemical stability. The presence of the phenyl substituent on the pyrazole nitrogen likely enhances this stability through conjugation effects.
Synthesis and Preparation
Synthetic Steps
A potential synthetic route for 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid might involve:
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Hydrazine Formation/Selection: Use of phenylhydrazine as the nitrogen source for the pyrazole ring.
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Condensation Reaction: Reaction with an appropriate β-ketoester containing the methoxyethoxy group at the α-position to form the pyrazole ring system.
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Ester Hydrolysis: Hydrolysis of the ester group to yield the carboxylic acid functionality.
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Purification: Appropriate purification steps including crystallization or chromatography to obtain the pure compound.
Alternative Approaches
Alternative synthetic approaches might include:
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Post-functionalization Strategy: Synthesis of a simpler pyrazole core followed by introduction of the methoxyethoxy group through appropriate alkylation or etherification reactions.
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Cycloaddition Approaches: Use of 1,3-dipolar cycloaddition reactions to construct the pyrazole ring with the desired substitution pattern.
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Metal-catalyzed Cross-coupling: Employing palladium or copper-catalyzed coupling reactions to introduce specific substituents to a pre-formed pyrazole scaffold.
Biological and Research Applications
Research Applications
4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is primarily designated for research use, as indicated in the product information. Its applications in research may include:
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Medicinal Chemistry: As a building block or intermediate in the synthesis of more complex bioactive compounds.
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Structure-Activity Relationship Studies: For investigating how structural modifications affect biological activity in pyrazole-based compounds.
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Chemical Biology: As a probe for studying specific biological pathways or targets.
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Material Science: Pyrazole derivatives have applications in developing new materials with specific properties.
Future Research Directions
Given the current state of knowledge, several research directions could be pursued to more fully explore the properties and applications of 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid:
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Biological Activity Screening: Comprehensive screening against various biological targets to identify potential therapeutic applications.
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Structural Modifications: Synthesis and testing of structural analogs to optimize activity and properties.
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Mechanism of Action Studies: For any identified biological activities, investigation of the underlying mechanisms.
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Formulation Development: If promising biological activities are identified, development of appropriate formulations for drug delivery.
Analytical Characterization
Spectroscopic Identification
The identification and characterization of 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically employ various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the methoxy protons (singlet, ~3.3-3.4 ppm), methylene protons of the methoxyethoxy group (multiplets, ~3.5-4.5 ppm), the pyrazole C-H proton (singlet, ~7.0-8.0 ppm), phenyl protons (multiplets, ~7.2-7.8 ppm), and the carboxylic acid proton (broad singlet, ~10-13 ppm).
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¹³C NMR would reveal signals for the carbonyl carbon (~165-170 ppm), pyrazole ring carbons, phenyl carbons, and methoxyethoxy carbons.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands would include O-H stretching (~3200-2800 cm⁻¹, broad), C=O stretching (~1700-1730 cm⁻¹), C=N and C=C stretching (~1600-1450 cm⁻¹), and C-O stretching (~1300-1000 cm⁻¹).
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Mass Spectrometry (MS):
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Would show a molecular ion peak at m/z 262 corresponding to the molecular weight, along with fragmentation patterns characteristic of the functional groups present.
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Chromatographic Methods
Chromatographic techniques are essential for the purification and analysis of 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC using C18 columns with water/acetonitrile or water/methanol mobile phases, often with acid modifiers like formic acid or trifluoroacetic acid to improve peak shape for the carboxylic acid.
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring and preliminary purity assessment, typically using silica gel plates with appropriate solvent systems.
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Gas Chromatography (GC):
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Less commonly used due to the relatively high molecular weight and polarity, but might be applicable after derivatization of the carboxylic acid group.
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